molecular formula C9H9ClFN B13043554 (1R)-1-(4-Chloro-2-fluorophenyl)prop-2-enylamine

(1R)-1-(4-Chloro-2-fluorophenyl)prop-2-enylamine

Cat. No.: B13043554
M. Wt: 185.62 g/mol
InChI Key: WZSMAJUKCHGCJJ-SECBINFHSA-N
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Description

(1R)-1-(4-Chloro-2-fluorophenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. This compound features a chiral center, making it optically active. The presence of chloro and fluoro substituents on the phenyl ring can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Chloro-2-fluorophenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chloro-2-fluoroaniline.

    Formation of the Prop-2-enylamine Moiety: This can be achieved through a series of reactions, including halogenation, reduction, and amination.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R)-enantiomer.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of chiral catalysts for enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted phenylpropylamines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in various biochemical pathways.

    Receptor Binding: Investigated for its binding affinity to specific receptors in the body.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Evaluated for its therapeutic potential in treating certain medical conditions.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Chloro-2-fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets in the body. This can include binding to receptors, inhibiting enzymes, or modulating biochemical pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(4-Chlorophenyl)prop-2-enylamine: Lacks the fluoro substituent.

    (1R)-1-(4-Fluorophenyl)prop-2-enylamine: Lacks the chloro substituent.

    (1R)-1-(4-Chloro-2-methylphenyl)prop-2-enylamine: Has a methyl group instead of a fluoro group.

Uniqueness

The presence of both chloro and fluoro substituents in (1R)-1-(4-Chloro-2-fluorophenyl)prop-2-enylamine can result in unique chemical and biological properties, such as increased lipophilicity, altered electronic effects, and enhanced binding affinity to specific targets.

Properties

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

IUPAC Name

(1R)-1-(4-chloro-2-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9ClFN/c1-2-9(12)7-4-3-6(10)5-8(7)11/h2-5,9H,1,12H2/t9-/m1/s1

InChI Key

WZSMAJUKCHGCJJ-SECBINFHSA-N

Isomeric SMILES

C=C[C@H](C1=C(C=C(C=C1)Cl)F)N

Canonical SMILES

C=CC(C1=C(C=C(C=C1)Cl)F)N

Origin of Product

United States

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